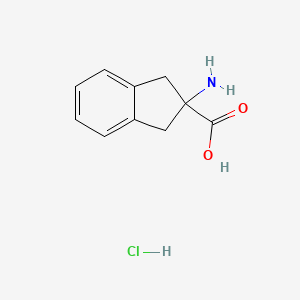

2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride

Description

Historical Context and Discovery

The development of 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride traces its origins to the broader investigation of aminoindane compounds that began in the 1970s, when researchers first reported these structures to possess significant bronchodilating and analgesic properties. The aminoindane family emerged from systematic efforts to develop cyclic analogues of amphetamine, with the primary motivation being the creation of conformationally rigid structures that could maintain biological activity while potentially reducing adverse effects. Early pharmaceutical research focused on the bronchodilatory potential of these compounds, as their structural similarity to ephedrine suggested comparable therapeutic effects.

The specific synthesis of 2-aminoindane-2-carboxylic acid, the parent compound of the hydrochloride salt, was significantly advanced through the work of Ellis and colleagues in 2003, who developed an efficient, scalable synthetic methodology. Their research established a practical route for preparing this amino acid via two-step alkylation of a nickel complex of glycine Schiff base, achieving remarkable yields of 97.9% for the target amino acid. This synthetic breakthrough marked a crucial milestone in making the compound accessible for broader research applications, as previous methods were often limited by low yields or complex purification requirements.

The historical significance of this compound family extends beyond individual synthesis achievements to encompass the broader understanding of structure-activity relationships in conformationally constrained amino acids. Research conducted by Martin and colleagues in the context of anti-Parkinsonian drug development revealed that aminoindanes could serve as selective monoamine oxidase inhibitors, leading to the eventual development of rasagiline, a clinically approved treatment for Parkinson's disease. This therapeutic success validated the potential of the aminoindane scaffold and encouraged further exploration of related derivatives, including the carboxylic acid variants.

The evolution from basic structural studies to practical applications demonstrates the compound's journey from laboratory curiosity to research tool of significant importance. The development of the hydrochloride salt form specifically addressed solubility and stability concerns that limited the utility of the free acid, making it more suitable for various research applications and synthetic transformations.

Nomenclature and Structural Classification

This compound possesses a complex nomenclature system reflecting its multifaceted structural features and various synthetic origins. The compound is systematically named as 1H-Indene-2-carboxylic acid, 2-amino-2,3-dihydro-, hydrochloride according to International Union of Pure and Applied Chemistry conventions. Alternative systematic designations include 2-amino-1,3-dihydroindene-2-carboxylic acid hydrochloride, which emphasizes the dihydro nature of the indene ring system.

The compound exhibits numerous synonymous designations that reflect different naming conventions and commercial sources. These include 2-Aminoindan-2-carboxylic acid hydrochloride, which utilizes the abbreviated indane nomenclature, and the simplified designation h-aic-oh, commonly employed in research literature. Additional commercial synonyms encompass 2-amino-1,3-dihydroindene-2-carboxylic acid;hydrochloride and the more descriptive 2-AMINO-1,3-DIHYDROINDENE-2-CARBOXYLIC ACID HYDROCHLORIDE.

The structural classification of this compound places it within multiple overlapping chemical categories. Primarily, it belongs to the indene derivatives, characterized by the bicyclic aromatic system consisting of a benzene ring fused to a cyclopentene ring. The presence of both amino and carboxylic acid functional groups classifies it as an amino acid derivative, specifically a non-proteinogenic beta-amino acid due to the amino group's position relative to the carboxyl carbon.

The hydrochloride salt formation represents a common pharmaceutical modification employed to enhance solubility and stability characteristics. The salt formation occurs through protonation of the amino group by hydrochloric acid, resulting in the ionic compound with improved water solubility compared to the free acid form. This modification is particularly significant for compounds intended for biological studies or pharmaceutical applications, where aqueous solubility often determines practical utility.

Position within Indene Derivative Family

This compound occupies a distinctive position within the extensive indene derivative family, serving as both a structural bridge between simple aminoindanes and more complex pharmaceutical intermediates. The compound shares its core indane scaffold with numerous biologically active molecules, including the parent 2-aminoindane, which serves as a rigid analogue of amphetamine. This structural relationship positions the carboxylic acid derivative as a conformationally constrained amino acid that maintains the rigid cyclic framework while introducing additional functionality through the carboxyl group.

Within the broader aminoindane classification system, this compound represents one of several notable derivatives that extend the basic 2-aminoindane structure. Related compounds in this family include 5-iodo-2-aminoindane, 5,6-methylenedioxy-2-aminoindane, and various N-substituted derivatives, each offering distinct pharmacological or synthetic properties. The carboxylic acid substitution distinguishes this compound from simpler aminoindane structures by introducing additional hydrogen bonding capabilities and pH-dependent solubility characteristics.

The relationship between the hydrochloride salt and its parent free acid form exemplifies the structural modifications commonly employed within this chemical family. The free acid, 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 27473-62-7), possesses the molecular formula C₁₀H₁₁NO₂ and serves as the immediate precursor to the hydrochloride salt. This parent-salt relationship is typical within the indene derivative family, where salt formation frequently improves handling characteristics and biological availability.

Comparative analysis within the aminoindane family reveals significant structural diversity arising from various substitution patterns and functional group modifications. The indane scaffold provides a rigid framework that constrains molecular conformation, leading to distinct three-dimensional arrangements that influence biological activity and chemical reactivity. This conformational rigidity distinguishes aminoindanes from their flexible amphetamine analogues and contributes to their unique pharmacological profiles.

The compound's position as a carboxylic acid derivative places it among synthetic intermediates useful for peptide synthesis and peptidomimetic development. Unlike simple aminoindanes that primarily function as neurotransmitter analogues, the carboxylic acid functionality enables incorporation into larger molecular structures through standard peptide coupling reactions. This synthetic versatility expands the compound's utility beyond its intrinsic biological activity to encompass applications in medicinal chemistry and materials science.

Significance in Chemical Research and Development

The research significance of this compound extends across multiple scientific disciplines, reflecting its versatile chemical properties and structural uniqueness. In pharmaceutical development, this compound serves as a crucial intermediate for synthesizing various therapeutic agents, particularly those targeting neurological disorders, due to its structural similarity to neurotransmitters and its conformationally constrained amino acid nature. The rigid indane framework provides a stable scaffold that can mimic natural amino acids while offering enhanced resistance to enzymatic degradation, making it valuable for developing peptidomimetic drugs with improved pharmacokinetic properties.

Biochemical research applications represent another major area where this compound demonstrates significant utility. Researchers employ it extensively in studies exploring amino acid metabolism and protein synthesis, providing valuable insights into cellular functions and potential therapeutic targets. The compound's ability to serve as a non-natural amino acid analogue enables investigation of structure-function relationships in proteins and enzymes, contributing to fundamental understanding of biological systems. Its use in these studies often reveals how conformational constraints affect protein folding, enzyme activity, and receptor binding.

Material science applications showcase the compound's versatility beyond traditional pharmaceutical uses. The indane structure contributes to the development of novel polymers and advanced materials, where the rigid aromatic framework enhances properties such as thermal stability, mechanical strength, and optical characteristics. These applications leverage the compound's ability to introduce structural rigidity into polymer backbones while maintaining processability and chemical stability. The resulting materials often exhibit superior performance characteristics compared to those derived from flexible aliphatic precursors.

| Research Domain | Specific Applications | Key Advantages |

|---|---|---|

| Pharmaceutical Development | Neurological disorder treatments | Conformational rigidity, neurotransmitter mimicry |

| Biochemical Research | Amino acid metabolism studies | Non-natural analogue properties |

| Material Science | Polymer development | Enhanced thermal and mechanical properties |

| Analytical Chemistry | Chromatographic standards | High purity and stability |

| Neuroscience Research | Neuroprotective studies | Potential therapeutic effects |

Analytical chemistry represents yet another significant application area where this compound demonstrates exceptional utility. It functions as a reliable standard in chromatographic techniques, facilitating accurate quantification of related compounds in complex mixtures. This application is particularly important for quality control in pharmaceutical manufacturing and environmental monitoring, where precise identification and quantification of aminoindane derivatives is essential. The compound's well-characterized properties and high chemical stability make it an ideal reference material for developing and validating analytical methods.

Neuroscience research has identified this compound as a promising candidate for investigating neuroprotective effects and potential treatments for neurodegenerative diseases. The structural features that enable neurotransmitter mimicry also position it as a valuable tool for studying synaptic function and neural signaling pathways. Research in this area explores how conformationally constrained amino acid analogues can modulate neural activity and potentially provide therapeutic benefits in conditions characterized by neuronal dysfunction or death.

The synthetic accessibility of this compound, established through efficient methodologies such as those developed by Ellis and colleagues, has significantly enhanced its research utility. The ability to produce the compound in high yields using scalable synthetic routes ensures adequate supply for research applications while maintaining cost-effectiveness. This accessibility has enabled broader investigation of its properties and applications, contributing to its growing importance in chemical research and development.

Properties

IUPAC Name |

2-amino-1,3-dihydroindene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-10(9(12)13)5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBGNZQKMUMUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride is the Discoidin Domain Receptor 1 (DDR1). DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are a major component of the extracellular matrix.

Mode of Action

The compound binds to DDR1, inhibiting its kinase activity. This binding is characterized by a dissociation constant (Kd) of 5.9 nM, indicating a strong affinity between the compound and DDR1.

Biochemical Pathways

By inhibiting DDR1, this compound affects the signaling pathways downstream of DDR1. These pathways are involved in various cellular processes, including cell adhesion, proliferation, differentiation, and migration.

Result of Action

The inhibition of DDR1 by this compound can lead to changes in cellular behavior. For instance, it may affect cell adhesion to the extracellular matrix, cell proliferation rates, and the ability of cells to differentiate and migrate.

Biological Activity

2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride (CAS: 33584-60-0) is an organic compound with a molecular formula of C₁₀H₁₂ClNO₂. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, case studies, and relevant research findings.

The compound features an indene structure with an amino group and a carboxylic acid moiety. Its unique structural characteristics suggest potential interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit diverse biological activities, including:

- Anticholinesterase Activity : Inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation.

- Neuroprotective Effects : Potentially preventing neurodegenerative processes associated with diseases such as Alzheimer's.

- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation and pain.

Case Studies

-

Anticholinesterase Activity :

A study examined various indene derivatives for their ability to inhibit AChE and BuChE. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting that modifications in the indene structure could enhance biological activity .The most effective compounds were shown to act as noncompetitive inhibitors against BuChE, which is significant for developing treatments for Alzheimer's disease.Compound AChE IC50 (μM) BuChE IC50 (μM) Compound 20 1.08 1.09 Compound 21 1.10 1.12 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid HCl TBD TBD -

Neuroprotective Properties :

Another investigation focused on the neuroprotective effects of indene derivatives against amyloid beta aggregation, a hallmark of Alzheimer's pathology. The study found that specific structural modifications led to enhanced inhibition of amyloid beta aggregation .

Biological Activity Overview

The following table summarizes the potential biological activities associated with this compound based on existing literature:

| Biological Activity | Description |

|---|---|

| Anticholinesterase | Inhibition of AChE and BuChE, potentially improving cognitive function. |

| Neuroprotection | Reduction of amyloid beta aggregation and protection against neuronal damage. |

| Anti-inflammatory | Possible reduction in inflammation markers; further studies needed. |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations

Halogenated Derivatives

- 2-Amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride (CAS: 33584-64-4) incorporates a bromine atom at the 5-position. Safety data highlights additional hazards due to bromine’s reactivity .

Alkylamino Derivatives

- 2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride (CID: 22016565) replaces the primary amine with a dimethylamino group. The SMILES CN(C)C1(CC2=CC=CC=C2C1)C(=O)O confirms steric bulk around the amino group, which may reduce metabolic degradation .

Ester Derivatives

- Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (CAS: 136834-79-2) substitutes the carboxylic acid with an ethyl ester (C₁₂H₁₆ClNO₂, MW: 241.72 g/mol). This modification enhances volatility and alters hydrolysis kinetics, making it a prodrug candidate. Safety hazards include H335 (respiratory irritation) due to ester volatility .

Stereochemical Variations

- cis-1-Amino-indan-2-carboxylic acid hydrochloride (CAS: 327178-41-6) exhibits (1R,2R) stereochemistry, influencing chiral recognition in enzymatic systems. Its MDL number (MFCD05863564) distinguishes it from racemic mixtures like rac-(1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride, which may show reduced enantioselective activity .

Preparation Methods

Key Preparation Steps and Reaction Conditions

Starting Material and Initial Functionalization

- The synthesis often starts from 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylic acid methyl ester or similar substituted indene derivatives.

- A crucial step involves selective oxidation and hydroxylation at the 2-position of the indene ring to form 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.

- Use of tert-butyl hydroperoxide as an oxidant in non-polar solvents like n-hexane has been shown to improve crystallization and reduce hydrolysis side reactions compared to more polar solvents like dichloromethane.

Solvent and Reagent Optimization

- Replacement of dichloromethane with n-hexane reduces solubility of intermediates, enhancing product crystallization and yield.

- tert-Butyl hydroperoxide aqueous solution is replaced by a n-hexane solution of tert-butyl hydroperoxide to reduce water content, which otherwise promotes hydrolysis of sensitive intermediates.

- Addition of benzylamine inhibits formation of epoxide impurities and accelerates reaction rates, which is crucial for scaling up production.

Catalysts and Reaction Monitoring

- Catalysts such as quinones (e.g., 1,4-benzoquinone) and diamines (e.g., cyclohexanediamine) are used in optimized ratios (quinone:diamine between 7.5:1 and 0.5:1, preferably 3:1 to 2.2:1) to control optical purity and reaction speed.

- Reaction temperature is carefully controlled between 25°C and 45°C depending on the step, with vacuum distillation applied to remove solvents and prevent hydrolysis.

Detailed Stepwise Procedure (Based on Patent CN106397198A)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Removal of dichloromethane from 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylic acid methyl ester solution | Vacuum distillation at 35-45°C, vacuum >0.09 MPa | Prevents hydrolysis by removing polar solvent |

| 2 | Extraction of tert-butyl hydroperoxide aqueous solution with n-hexane and drying with anhydrous MgSO4 or NaCl | Room temperature, multiple extractions (5-10x volume) | Reduces water content to <1.0% |

| 3 | Catalytic oxidation with quinone and diamine in n-hexane, addition of benzylamine, followed by slow addition of tert-butyl hydroperoxide solution | 25-35°C, 3-5 hours addition, 3-4 hours incubation | Controls epoxide impurity formation and improves yield |

| 4 | Crystallization and filtration of product | 5-10°C, 0.5-1 hour crystallization | Isolates 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate methyl ester |

Yield and Purity Considerations

- The optimized method achieves a significant increase in yield due to minimized hydrolysis and impurity formation.

- Optical purity is controlled by catalyst ratio, with the best results obtained when the quinone:diamine ratio is maintained between 3:1 and 2.2:1.

- Benzylamine addition at 0.8-1.0% (w/w relative to catalyst system) effectively suppresses epoxide impurity formation, which otherwise lowers product quality.

Comparative Analysis of Solvent Effects

| Parameter | Dichloromethane | n-Hexane |

|---|---|---|

| Solubility of intermediate | High | Low |

| Hydrolysis risk | High | Low |

| Product crystallization | Poor | Improved |

| Reaction yield | Lower | Higher |

| Safety and environmental impact | Moderate | Favorable |

Replacing dichloromethane with n-hexane is a key improvement in the preparation process, enhancing yield and scalability by reducing hydrolysis and facilitating product isolation.

Additional Notes on Related Synthetic Routes

- Alternative methods involve one-pot synthesis and salification steps using methyl carbonate and sodium hydride in toluene, followed by acidification and oxidation to obtain intermediates.

- The use of toluene as a solvent in these steps is preferred due to its higher boiling point and neutral nature, which supports better reaction control and yield.

- Reaction times for addition of chloro-indone derivatives are optimized between 1.5 to 3 hours to avoid incomplete reactions and loss of intermediates in washing steps.

Summary Table of Key Parameters in Preparation

| Parameter | Optimal Range/Value | Effect on Preparation |

|---|---|---|

| Solvent for oxidation | n-Hexane | Reduces hydrolysis, improves crystallization |

| tert-Butyl hydroperoxide form | n-Hexane solution | Lowers water content, increases yield |

| Catalyst ratio (quinone:diamine) | 3:1 to 2.2:1 | Controls optical purity and reaction speed |

| Benzylamine content | 0.8-1.0% w/w | Inhibits epoxide impurity formation |

| Reaction temperature | 25-45°C | Balances reaction rate and stability |

| Vacuum pressure for distillation | >0.09 MPa | Efficient solvent removal, prevents hydrolysis |

Q & A

Q. What analytical techniques are critical for detecting trace impurities (<0.1%) in synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.